molecular formula C12H16BrNO3 B14776964 3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14776964
M. Wt: 302.16 g/mol
InChI Key: WJMPKRIBDNIINT-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a brominated aromatic ring, a hydroxyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom can produce a variety of substituted aromatic compounds .

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 4-Bromo-2-methylphenol
  • N-(4-Bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide

Uniqueness

3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H16BrNO3/c1-8-6-9(13)4-5-10(8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3

InChI Key

WJMPKRIBDNIINT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CC(=O)N(C)OC)O

Origin of Product

United States

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